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2-Bromo-2-methylpentane

Catalog No.
S1532182
CAS No.
4283-80-1
M.F
C6H13Br
M. Wt
165.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpentane

CAS Number

4283-80-1

Product Name

2-Bromo-2-methylpentane

IUPAC Name

2-bromo-2-methylpentane

Molecular Formula

C6H13Br

Molecular Weight

165.07 g/mol

InChI

InChI=1S/C6H13Br/c1-4-5-6(2,3)7/h4-5H2,1-3H3

InChI Key

JXHHVVMPTVKBGI-UHFFFAOYSA-N

SMILES

CCCC(C)(C)Br

Canonical SMILES

CCCC(C)(C)Br

2-Bromo-2-methylpentane is a tertiary halogenoalkane with the molecular formula C₅H₁₁Br. It features a bromine atom attached to the second carbon of a branched pentane chain, specifically at the 2-position, making it a tertiary alkyl halide. This structure contributes to its unique chemical properties, particularly its reactivity in substitution and elimination reactions. The compound is recognized for its role in organic synthesis and is often utilized as a reagent due to its ability to undergo various chemical transformations.

2-Bromo-2-methylpentane primarily participates in substitution and elimination reactions.

  • Substitution Reactions: When treated with sodium ethoxide in ethanol, 2-bromo-2-methylpentane can undergo nucleophilic substitution, leading to the formation of 2-methyl-2-pentene as the major product, along with minor products like 2-methyl-1-pentene .
  • Elimination Reactions: In the presence of strong bases such as sodium hydroxide, it can facilitate an elimination reaction, resulting in the formation of alkenes. The major product from such reactions is typically the more stable alkene due to Zaitsev's rule .

While specific biological activities of 2-bromo-2-methylpentane are not extensively documented, compounds with similar structures have been studied for their potential antimicrobial and antifungal properties. The presence of halogens often enhances biological activity due to increased lipophilicity and potential interactions with biological membranes.

Several methods exist for synthesizing 2-bromo-2-methylpentane:

  • Halogenation of Alkanes: Direct bromination of 2-methylpentane using bromine or phosphorus tribromide under controlled conditions can yield 2-bromo-2-methylpentane.
  • Nucleophilic Substitution: Starting from a suitable alcohol (e.g., 2-methylpentanol), treatment with phosphorus tribromide can facilitate the conversion to the corresponding bromide.
  • Grignard Reaction: Reacting magnesium with 2-bromopentane can lead to the formation of Grignard reagents that can subsequently be brominated.

2-Bromo-2-methylpentane serves several important roles in organic chemistry:

  • Reagent in Organic Synthesis: It is commonly used as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its reactivity makes it useful for studying reaction mechanisms and kinetics.
  • Precursor for Pharmaceuticals: Similar compounds are often precursors in the synthesis of pharmaceutical agents.

Interaction studies involving 2-bromo-2-methylpentane focus on its reactivity with various nucleophiles and bases. Research has shown that its tertiary structure influences its reaction pathways, favoring elimination over substitution when strong bases are present . The compound's interactions with biological systems remain an area for further exploration, particularly regarding its potential effects on cellular processes.

Several compounds share structural similarities with 2-bromo-2-methylpentane, each exhibiting unique properties:

Compound NameStructureUnique Features
1-BromopentaneC₅H₁₁BrPrimary halide; more reactive towards nucleophilic substitution.
2-BromopentaneC₅H₁₁BrSecondary halide; shows different reactivity patterns compared to tertiary halides.
3-Bromo-3-methylpentaneC₆H₁₃BrTertiary halide; similar reactivity but different steric hindrance effects.
1-Bromo-3-methylbutaneC₆H₁₃BrPrimary halide; used in different synthetic pathways due to its structure.

The uniqueness of 2-bromo-2-methylpentane lies in its tertiary structure, which significantly influences its reactivity patterns compared to primary and secondary halides.

XLogP3

2.9

Boiling Point

142.5 °C

Other CAS

4283-80-1

Wikipedia

Pentane, 2-bromo-2-methyl-

General Manufacturing Information

Pentane, 2-bromo-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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